Cas no 1379826-07-9 (Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro-)
Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro-
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- Inchi: 1S/C8H13N3/c1-2-7-8-5-9-3-4-11(8)6-10-7/h6,9H,2-5H2,1H3
- InChI Key: YEJQZIOTOMXDIM-UHFFFAOYSA-N
- SMILES: C12=C(CC)N=CN1CCNC2
Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-388769-0.05g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 0.05g |
$1068.0 | 2023-03-02 | ||
| Enamine | EN300-388769-0.1g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 0.1g |
$1119.0 | 2023-03-02 | ||
| Enamine | EN300-388769-0.25g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 0.25g |
$1170.0 | 2023-03-02 | ||
| Enamine | EN300-388769-0.5g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 0.5g |
$1221.0 | 2023-03-02 | ||
| Enamine | EN300-388769-1.0g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-388769-2.5g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 2.5g |
$2492.0 | 2023-03-02 | ||
| Enamine | EN300-388769-5.0g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 5.0g |
$3687.0 | 2023-03-02 | ||
| Enamine | EN300-388769-10.0g |
1-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1379826-07-9 | 10.0g |
$5467.0 | 2023-03-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077931-1g |
1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
1379826-07-9 | 95% | 1g |
¥6265.0 | 2023-04-02 |
Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro- Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro-
Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro- (CAS No. 1379826-07-9): A Comprehensive Overview
Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro- is a heterocyclic compound with significant potential in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1379826-07-9, has garnered attention due to its unique structural properties and its role as a key intermediate in the synthesis of various biologically active molecules. The< strong>tetrahydro moiety in its name indicates the presence of a saturated ring system, which contributes to its stability and reactivity under different chemical conditions.
The< strong>imidazo[1,5-a]pyrazine scaffold is a fused ring system consisting of an imidazole ring connected to a pyrazine ring. This particular arrangement of nitrogen-containing heterocycles makes it an attractive candidate for further chemical modifications and functionalization. The< strong>1-ethyl substituent at the 1-position of the imidazole ring adds another layer of complexity to its chemical behavior, influencing its electronic properties and potential interactions with biological targets.
In recent years, there has been a growing interest in< strong>imidazo[1,5-a]pyrazine derivatives due to their reported pharmacological activities. These activities span across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer effects. The< strong>tetrahydro-substituted derivative has shown particular promise in preclinical studies as a lead compound for further optimization.
One of the most compelling aspects of< strong>Imidazo[1,5-a]pyrazine, 1-ethyl-5,6,7,8-tetrahydro- is its versatility in synthetic chemistry. The presence of both the imidazole and pyrazine rings provides multiple sites for functionalization through various organic reactions such as alkylation, arylation, and hydrogenation. This flexibility allows chemists to tailor the compound’s properties for specific applications.
The< strong>CAS No. 1379826-07-9 registry number ensures that researchers can reliably identify and purchase this compound from reputable suppliers. This standardized identification system is crucial for maintaining consistency in research protocols and ensuring reproducibility across different laboratories.
The synthesis of< strong>Imidazo[1,5-a]pyrazine derivatives has been explored by several research groups aiming to develop more potent and selective pharmacological agents. Recent advances in synthetic methodologies have enabled the efficient preparation of complex derivatives with improved pharmacokinetic profiles. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at specific positions on the heterocyclic core.
The biological activity of< strong>tetrahydro-imidazo[1,5-a]pyrazines has been extensively studied in vitro and in vivo. Some derivatives have demonstrated significant inhibitory effects on enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Additionally, certain analogs have shown promising results in cancer cell lines by interfering with critical signaling pathways.
The< strong>CAS No. 1379826-07-9-labeled compound serves as a valuable building block for medicinal chemists seeking to develop novel therapeutic agents. Its unique structural features allow for the exploration of diverse chemical space, which is essential for discovering new drugs with improved efficacy and reduced side effects.
In conclusion,< strong>Imidazo[1,5-a]pyrazine derivatives, particularly those with the< strong>tetrahydro-substitution pattern at the 1-position ethylated form identified byCAS No. 1379826-07-9, represent a promising area of research in pharmaceutical chemistry. Their versatile synthetic accessibility and biological activity make them attractive candidates for further development into clinical candidates.
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